molecular formula C13H11Cl2N3OS2 B11189167 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B11189167
M. Wt: 360.3 g/mol
InChI Key: QVKZZSOHYRCCLM-UHFFFAOYSA-N
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Description

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This particular compound features a cyclopropanecarboxamide group attached to a thiadiazole ring, which is further substituted with a 3,4-dichlorophenylmethylsulfanyl group.

Properties

Molecular Formula

C13H11Cl2N3OS2

Molecular Weight

360.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C13H11Cl2N3OS2/c14-9-4-1-7(5-10(9)15)6-20-13-18-17-12(21-13)16-11(19)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,16,17,19)

InChI Key

QVKZZSOHYRCCLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of 3,4-Dichlorophenylmethylsulfanyl Group: This step involves the reaction of the thiadiazole derivative with 3,4-dichlorobenzyl chloride in the presence of a base to form the 3,4-dichlorophenylmethylsulfanyl-substituted thiadiazole.

    Attachment of Cyclopropanecarboxamide Group: The final step involves the reaction of the substituted thiadiazole with cyclopropanecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE: can be compared with other thiadiazole derivatives:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antimicrobial properties.

    5-(3,4-Dichlorophenyl)-1,3,4-thiadiazole-2-amine: Studied for its anticancer activity.

    5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-sulfonamide: Investigated for its antiviral properties.

The uniqueness of N-(5-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE lies in its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which may confer unique biological activities and chemical reactivity.

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